molecular formula C19H24ClNO3S B5192345 N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide

N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide

Cat. No.: B5192345
M. Wt: 381.9 g/mol
InChI Key: NWUFAKDCFCHLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenyl group, and a sulfonylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide typically involves the reaction of 1-adamantylamine with 4-chlorobenzenesulfonyl chloride, followed by the addition of propanamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to target proteins or enzymes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s stability and activity. The chlorophenyl group can contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N’-(4-chlorophenyl)urea
  • 1-(1-adamantyl)-N-[(4-chlorophenyl)methyl]propan-2-amine
  • Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium (II)

Uniqueness

N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylpropanamide moiety differentiates it from other adamantyl and chlorophenyl derivatives, potentially leading to unique applications and mechanisms of action.

Properties

IUPAC Name

N-(1-adamantyl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c20-16-1-3-17(4-2-16)25(23,24)6-5-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUFAKDCFCHLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.